molecular formula C8H8BrFO B1271503 1-Bromo-4-fluoro-2-(methoxymethyl)benzene CAS No. 842167-67-3

1-Bromo-4-fluoro-2-(methoxymethyl)benzene

Cat. No.: B1271503
CAS No.: 842167-67-3
M. Wt: 219.05 g/mol
InChI Key: VZDHNNAARQPBCA-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and methoxymethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluoro-2-(methoxymethyl)benzene can be synthesized from (4-bromo-3-fluorophenyl)methanol and iodomethane. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-fluoro-2-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The fluorine and methoxymethyl groups can direct electrophiles to specific positions on the benzene ring.

    Oxidation and Reduction: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).

    Electrophilic Aromatic Substitution: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substituted benzene derivatives depending on the nucleophile used.
  • Oxidized products like aldehydes or carboxylic acids.
  • Reduced products like alcohols.

Scientific Research Applications

1-Bromo-4-fluoro-2-(methoxymethyl)benzene is utilized in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-Bromo-2-fluoro-4-methoxybenzene
  • 2-Bromo-4-fluoro-1-methoxybenzene
  • 4-Bromo-1-fluoro-2-methylbenzene

Comparison: 1-Bromo-4-fluoro-2-(methoxymethyl)benzene is unique due to the presence of the methoxymethyl group, which provides additional reactivity and steric effects compared to similar compounds. This makes it a valuable intermediate in organic synthesis, offering different pathways for chemical modifications.

Properties

IUPAC Name

1-bromo-4-fluoro-2-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDHNNAARQPBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377721
Record name 1-bromo-4-fluoro-2-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842167-67-3
Record name 1-bromo-4-fluoro-2-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-fluoro-2-(methoxymethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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